2,6-difluoro-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide
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Overview
Description
3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluorobenzoyl and trifluoromethylpyrazolyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- tert-Butylamine
- 4-Methoxyphenethylamine
Uniqueness
Compared to these similar compounds, 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA stands out due to its combination of difluorobenzoyl and trifluoromethylpyrazolyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, which are advantageous in various applications.
Properties
Molecular Formula |
C19H13F5N4O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C19H13F5N4O2/c1-10-9-15(19(22,23)24)28(27-10)12-7-5-11(6-8-12)25-18(30)26-17(29)16-13(20)3-2-4-14(16)21/h2-9H,1H3,(H2,25,26,29,30) |
InChI Key |
CVNCOWUBHHQSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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